molecular formula C12H18N2O4S B4426519 N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide

N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide

Cat. No. B4426519
M. Wt: 286.35 g/mol
InChI Key: XFEAUYBQDXAOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide is a chemical compound that is used in scientific research. It is commonly known as MMS or N-methyl-2-((4-((methylsulfonyl)amino)methyl)phenoxy)acetamide. This compound has been extensively studied due to its potential applications in various fields of science, such as biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of MMS is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein-protein interactions. MMS has been shown to bind to the active sites of enzymes, preventing them from carrying out their normal functions. It has also been shown to disrupt protein-protein interactions, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
MMS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. MMS has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. It has been shown to inhibit the growth of cancer cells, which can lead to the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

MMS has several advantages for use in lab experiments. It is a potent inhibitor of enzymes, which makes it useful for studying enzyme activity and inhibition. It has also been shown to have anti-inflammatory and anti-cancer properties, which can be useful for studying these processes in vitro. However, MMS has some limitations for use in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It is also toxic, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on MMS. One direction is the development of new drugs based on MMS for the treatment of Alzheimer's disease, cancer, and other diseases. Another direction is the study of the mechanism of action of MMS, which is not fully understood. This could lead to the development of new drugs that target specific enzymes or protein-protein interactions. Finally, the synthesis of new compounds based on MMS could lead to the development of more potent inhibitors of enzymes and other cellular processes.

Scientific Research Applications

MMS has been used in various scientific research applications, such as in the study of protein-protein interactions, enzyme inhibition, and drug development. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. MMS has also been shown to have anti-inflammatory and anti-cancer properties. It has been used in the development of new drugs for the treatment of Alzheimer's disease, cancer, and other diseases.

properties

IUPAC Name

N-methyl-2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-13-12(15)9-18-11-6-4-10(5-7-11)8-14(2)19(3,16)17/h4-7H,8-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEAUYBQDXAOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.